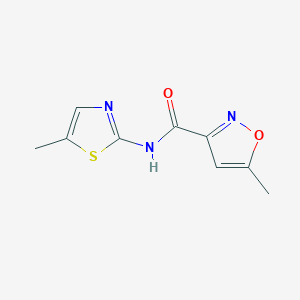![molecular formula C25H19ClF3NO4 B4628823 2-(4-biphenylyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4628823.png)
2-(4-biphenylyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate
Vue d'ensemble
Description
2-(4-biphenylyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate is a useful research compound. Its molecular formula is C25H19ClF3NO4 and its molecular weight is 489.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 489.0954703 g/mol and the complexity rating of the compound is 703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound's synthesis involves complex chemical reactions, highlighting its potential for applications in materials science and pharmaceuticals. For instance, research on the synthesis of related fluorinated compounds, such as 4[3′-bis (2″-chloroethyl) aminophenyl] -4,4-difluorobutanoic acid and 3,3-Difluorochlorambucil, showcases the intricate processes involved in creating highly specific chemical entities with potential therapeutic applications (C. Buss, P. Coe, J. Tatlow, 1997); (C. Buss, P. Coe, J. Tatlow, 1986).
Another study focused on ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate synthesized through Knoevenagel condensation, demonstrating the compound's potential for antimicrobial and antioxidant applications, which underscores the diversity in the applications of these chemicals beyond their primary intended uses (A. D. Kumar et al., 2016).
Applications in Material Science
- Research on the structural and optical properties of related chemical compounds, like 4H-pyrano [3, 2-c] quinoline derivatives, highlights their potential in materials science, particularly in nanotechnology and thin-film applications. This showcases the compound's relevance beyond pharmaceuticals into the realm of advanced materials and optical engineering (H. Zeyada, M. El-Nahass, M. M. El-Shabaan, 2016).
Molecular Docking and Biological Activities
- Studies on derivatives of oxobutanoic acid, such as the investigation into the vibrational, structural, electronic, and optical properties, including molecular docking of specific derivatives, have shown that these compounds have notable biological activities. This points to their potential use in developing therapeutic agents and understanding their interactions with biological targets (K. Vanasundari et al., 2018).
Environmental Applications
- Certain derivatives of the compound have been studied for their potential in environmental applications, such as the degradation of pollutants. For example, research on the bacterial degradation of biphenyl and chlorobiphenyls by Pseudomonas cepacia P166, which produces chlorobenzoate as an intermediate, elucidates the environmental significance of these compounds in bioremediation processes (J. J. Arensdorf, D. Focht, 1995).
Propriétés
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClF3NO4/c26-20-11-10-19(25(27,28)29)14-21(20)30-23(32)12-13-24(33)34-15-22(31)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-11,14H,12-13,15H2,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBVEJNCEPCTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(4-Chlorophenyl)propyl]-3-(2,4-difluorophenyl)urea](/img/structure/B4628749.png)

![2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B4628770.png)
![(5E)-1-(3,4-Dimethylphenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B4628777.png)
![(2,4-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B4628792.png)
![1-METHYL-5-({4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4628799.png)
![methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4628812.png)
![2-[(2,5-dichlorophenyl)sulfonyl]-N-(4-methylbenzyl)hydrazinecarbothioamide](/img/structure/B4628820.png)
![3-(4-Chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1-(4-methylbenzenesulfonyl)-1H-1,2,4-triazol-5-amine](/img/structure/B4628828.png)
![2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4628843.png)
![N-[(2-carbamoylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4628854.png)
![5-[(2-phenyl-5-pyrimidinyl)methylene]-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628860.png)

